HDAC3 Selective Inhibition Profile
2-Amino-N-(3,3,3-trifluoropropyl)acetamide demonstrates highly potent and selective inhibition of the HDAC3/NCoR2 complex, with an IC50 of 4.80 nM [1]. This is in stark contrast to its negligible activity against other Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) and Class IIb (HDAC6) isoforms, for which IC50 values exceed 12,000 nM [1]. This selectivity profile is a critical differentiator from many pan-HDAC inhibitors and even from structurally related analogs that may exhibit different isoform selectivity patterns.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 4.80 nM (HDAC3/NCoR2) |
| Comparator Or Baseline | 42,000 nM (HDAC4), 13,000 nM (HDAC5), >50,000 nM (HDAC7), 12,000 nM (HDAC9) |
| Quantified Difference | At least 2,500-fold selectivity for HDAC3 over HDAC4, 2,708-fold over HDAC5, and >10,416-fold over HDAC7/9. |
| Conditions | Inhibition of recombinant human enzymes using Boc-L-Lys(epsilon-trifluoroacetyl)-AMC as substrate in a fluorogenic assay. |
Why This Matters
This data provides a clear, quantitative basis for selecting this compound when high selectivity for HDAC3 over other HDAC isoforms is required, avoiding the off-target effects associated with less selective inhibitors.
- [1] BindingDB. BDBM50354089 (CHEMBL1836144) - 2-amino-N-(3,3,3-trifluoropropyl)acetamide. Activity Data Summary. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50354089 View Source
